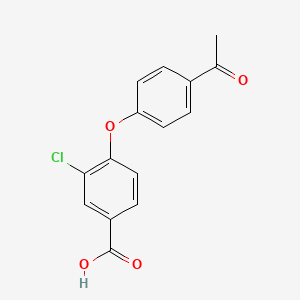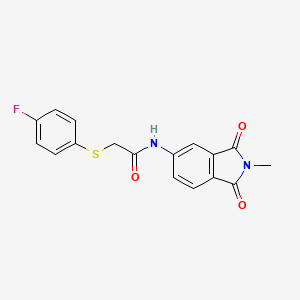
2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide is a novel organic compound with a molecular formula of C19H14FN3O4S. It is a derivative of indole, a heterocyclic compound that is a key component in many bioactive aromatic compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is aromatic in nature and readily undergoes electrophilic substitution due to excessive π-electrons delocalization . The molecular weight of the compound is 344.36.Physical And Chemical Properties Analysis
The compound has a molecular formula of C19H14FN3O4S and a molecular weight of 344.36. More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Antiviral Research Applications
One notable study focused on a molecule closely related to the specified compound, demonstrating its antiviral potency against SARS-CoV-2. The research provided quantum chemical insights into its molecular structure, vibrational assignments, and drug-likeness properties. The molecule's antiviral activity was confirmed through molecular docking studies against SARS-CoV-2 protein, showcasing its potential as a novel antiviral agent (S. Mary et al., 2020).
Antiepileptic Drug Development
Another study identified a compound with a structural moiety closely resembling the specified chemical as a strong, broad-spectrum anti-epileptic drug candidate. The research highlighted the optimization of compound properties to improve the absorption, distribution, metabolism, and excretion (ADME) profile, leading to the identification of a new scaffold for the development of anti-epileptic drug candidates (Tomoyuki Tanaka et al., 2019).
Organic Synthesis and Fluorination Techniques
The compound and its analogs have been explored for their roles in organic synthesis, particularly in the fluorination of organic compounds. One study discussed the efficient use of alkali metal fluorides for the enantiocontrolled synthesis of fluorocarboxylic acids and fluorobenzenes from corresponding sulfonates, demonstrating the versatility of these fluorinating agents (E. Fritz-Langhals, 1994).
Antimicrobial Applications
Several novel sulfonamide derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This underscores the potential of these compounds in developing new antimicrobial agents (M. Ghorab et al., 2015).
Orientations Futures
Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The development of new derivatives, such as 2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide, could lead to the discovery of novel drugs with improved efficacy and fewer side effects.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c1-20-16(22)13-7-4-11(8-14(13)17(20)23)19-15(21)9-24-12-5-2-10(18)3-6-12/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVHOIHZQYOCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


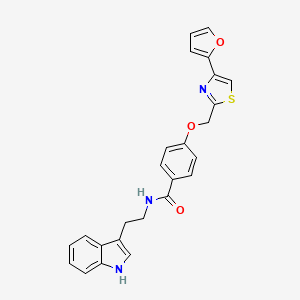
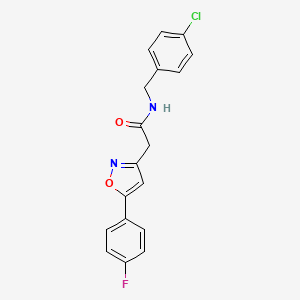
![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)
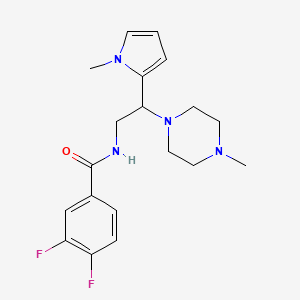
![6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2565136.png)
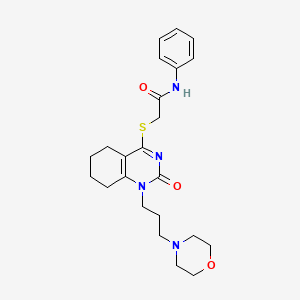
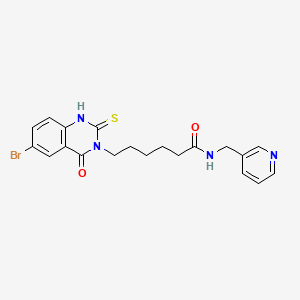
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2565139.png)
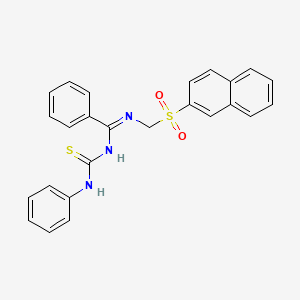
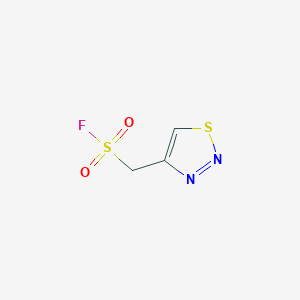

![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
